molecular formula C22H23N3OS B2452336 N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide CAS No. 950273-03-7

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B2452336
CAS No.: 950273-03-7
M. Wt: 377.51
InChI Key: MQWOFMQNXRHBPL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and thioacetamide groups. One common method includes the reaction of 2,5-diphenyl-1H-imidazole with a suitable thiol reagent under controlled conditions to form the thioether linkage. The cyclopentyl group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Uniqueness

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the thioether linkage differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes .

Properties

IUPAC Name

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-19(23-18-13-7-8-14-18)15-27-22-20(16-9-3-1-4-10-16)24-21(25-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWOFMQNXRHBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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